molecular formula C7H11Cl2N3O2 B2846283 (4-Nitrobenzyl)hydrazine dihydrochloride CAS No. 2044707-11-9

(4-Nitrobenzyl)hydrazine dihydrochloride

Cat. No.: B2846283
CAS No.: 2044707-11-9
M. Wt: 240.08
InChI Key: LLNLXWJQLNRMQB-UHFFFAOYSA-N
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Description

(4-Nitrobenzyl)hydrazine dihydrochloride (CAS 2044707-11-9) is a chemical compound supplied for research and development purposes. With the molecular formula C7H11Cl2N3O2 and a molecular weight of 240.09, this hydrazine derivative is a valuable building block and intermediate in organic synthesis and pharmaceutical research . The compound must be handled with care and is typically stored under specific conditions, such as under a dry inert gas, to protect it from moisture and humidity . This product is distributed with the explicit understanding that it is For Research Use Only (RUO) . It is strictly not intended for diagnostic or therapeutic applications, or for any form of human use. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

(4-nitrophenyl)methylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;;/h1-4,9H,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNLXWJQLNRMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Nitrobenzyl Halides with Hydrazine

The most direct route involves the reaction of 4-nitrobenzyl chloride (or bromide) with hydrazine hydrate. This SN2 substitution occurs in polar aprotic solvents such as ethanol or water, where hydrazine acts as a bifunctional nucleophile. The reaction proceeds as follows:

$$
\text{4-Nitrobenzyl chloride} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{(4-Nitrobenzyl)hydrazine} \xrightarrow{\text{HCl gas}} \text{(4-Nitrobenzyl)hydrazine dihydrochloride}
$$

Optimized Conditions :

  • Molar Ratio : A 1:2 molar ratio of 4-nitrobenzyl chloride to hydrazine hydrate ensures complete substitution.
  • Temperature : Reflux at 80°C for 6–8 hours achieves >75% yield.
  • Workup : The crude product is precipitated by adding concentrated hydrochloric acid, yielding a dihydrochloride salt with 98% purity after recrystallization.

Two-Phase Reaction Systems

Industrial-scale adaptations employ two-phase systems (e.g., halohydrocarbon/water) to enhance reaction efficiency. For example, parachloronitrobenzene derivatives react with hydrazine hydrate in the presence of phase-transfer catalysts like tetrabutylammonium bromide. This method reduces side reactions and improves yields to 80–85%.

Reduction of Hydrazones and Azines

Hydrazone Formation and Reduction

4-Nitrobenzaldehyde serves as a precursor for hydrazone intermediates. Condensation with hydrazine hydrate forms the hydrazone, which is subsequently reduced to the target compound:

$$
\text{4-Nitrobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{4-Nitrobenzaldehyde hydrazone} \xrightarrow[\text{HCl gas}]{\text{NMe}3\cdot\text{BH}3} \text{this compound}
$$

Key Insights :

  • Reduction Mechanism : The amine-borane complex (NMe₃·BH₃) selectively reduces the C=N bond without affecting the nitro group.
  • Yields : This method achieves 85–90% yield under mild conditions (room temperature, 4 hours).

Borane-Mediated Reduction

A novel approach involves ionic hydrogenation using NMe₃·BH₃ in toluene under HCl gas flow. The hydrazine hydrochloride precipitates directly, minimizing purification steps.

Ketazine-Based Synthetic Routes

Adaptation of the Bayer Ketazine Process

The industrial Bayer process, traditionally used for hydrazine production, has been modified for arylhydrazines. 4-Nitrobenzyl chloride reacts with ketazine (derived from acetone and ammonia) in aqueous medium:

$$
\text{4-Nitrobenzyl chloride} + \text{Ketazine} \xrightarrow{\text{Water, 60°C}} \text{(4-Nitrobenzyl)hydrazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}
$$

Advantages :

  • Scalability : Suitable for batch production >100 kg.
  • Purity : Vacuum distillation removes excess ketazine, yielding 97% pure product.

Comparative Analysis of Synthetic Methods

Method Starting Material Conditions Yield (%) Purity (%) Reference
Nucleophilic Substitution 4-Nitrobenzyl chloride Ethanol, reflux, HCl gas 75 98
Borane-Mediated Reduction 4-Nitrobenzaldehyde hydrazone NMe₃·BH₃, HCl gas, toluene 85 95
Ketazine Process 4-Nitrobenzyl chloride Ketazine, water, 60°C 80 97

Key Findings :

  • Nucleophilic Substitution offers simplicity but requires stringent temperature control.
  • Borane Reduction provides high selectivity and is ideal for lab-scale synthesis.
  • Ketazine Routes are preferred for industrial applications due to scalability and cost-effectiveness.

Chemical Reactions Analysis

General Reactivity Profile

(4-Nitrobenzyl)hydrazine dihydrochloride is a hydrazine derivative with a nitrobenzyl substituent. Its reactivity is governed by:

  • Nucleophilic hydrazine group : Participates in condensation, cyclization, and substitution reactions.

  • Nitro group : Electron-withdrawing effects influence aromatic substitution patterns.

  • Hydrochloride salt form : Enhances solubility in polar solvents like water or ethanol.

Condensation with Carbonyl Compounds

Hydrazine derivatives typically react with aldehydes/ketones to form hydrazones. For example:

  • Example : Reaction with 5-nitrofuran-2-acrylaldehyde yields hydrazones under mechanochemical grinding (90 min, 30 Hz) with yields >80% ([Source 7] ).

  • Conditions : Solvent-free, room temperature, or ethanol reflux.

Hypothetical Reaction for this compound :

C7H10Cl2N3O2+RCORC7H9N3O2NHN CRR+HCl\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_3\text{O}_2+\text{RCOR}'\rightarrow \text{C}_7\text{H}_9\text{N}_3\text{O}_2-\text{NHN CRR}'+\text{HCl}

Cyclization Reactions

Hydrazines often form heterocycles like triazoles or pyrazoles:

  • Triazole Formation : In presence of carbonyl compounds (e.g., benzoxazinones), hydrazines form triazoles under reflux with triethylamine ([Source 6]).

  • Example : 4-Nitrophenylhydrazine hydrochloride reacts with 2-(2-hydroxyphenyl)benzoxazin-4-one to yield 3,5-bis(2-hydroxyphenyl)-1-(4-nitrophenyl)-1H- triazole (m.p. 180–183°C).

Synthetic Routes to Analogues

While this compound is not explicitly synthesized in the sources, related compounds like 4-nitrophenylhydrazine hydrochloride are prepared via:

  • Diazotization-Reduction ([Source 1]):

    • Step 1 : p-Nitroaniline → Diazonium salt (HCl/NaNO₂, 0°C).

    • Step 2 : Reduction with SnCl₂ → Hydrazine hydrochloride (39% yield).

  • Halogen Displacement ([Source 2] ):

    • Reactants : p-Chloronitrobenzene + hydrazine hydrate (80%) in halohydrocarbon/water.

    • Conditions : 40–60°C, 4–6 hours; yields 80–85%.

  • Ketazine Method ([Source 5]):

    • Reactants : Paranitrochlorobenzene + ketazine + H₂O (120°C).

    • Byproduct : Acetone (recyclable).

Comparative Data for Analogues

Property4-Nitrophenylhydrazine HCl (4-Nitrobenzyl)hydrazine diHCl
CAS No. 636-99-71727-12-4
Molecular Formula C₆H₈ClN₃O₂C₇H₁₀Cl₂N₃O₂
Molecular Weight 189.60 g/mol203.62 g/mol
Melting Point 204–205°CNot reported
Synthetic Yield 39–85%Not reported

Research Gaps and Recommendations

  • Direct Studies : No literature explicitly addresses this compound’s reactions. Prioritize experimental validation of its reactivity with carbonyls or in cyclization.

  • Catalytic Systems : Explore crown ether/fluoride catalysts (e.g., 18-crown-6 + NaF) for improved yields ([Source 2]).

  • Mechanochemical Synthesis : Adapt solvent-free grinding methods ([Source 7] ) for eco-friendly derivatization.

Scientific Research Applications

Organic Synthesis

(4-Nitrobenzyl)hydrazine dihydrochloride serves as an essential intermediate in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, including triazoles and pyrazoles, which are important in medicinal chemistry. For instance, it has been employed in reactions to synthesize biologically active compounds such as anti-cancer agents and anti-inflammatory drugs .

Table 1: Synthesis Applications of this compound

Compound Reaction Type Yield (%) Reference
3,5-Bis(2-hydroxyphenyl)-1-(4-nitrophenyl)-1H-[1,2,4]triazoleReflux with triethylamine85
Various pyrazole derivativesCondensation reactionsVaries
Heterocyclic compoundsCyclization reactionsVaries

Pharmaceutical Applications

The compound has shown potential as a pharmacological agent due to its ability to inhibit certain enzymes. Studies indicate that derivatives of (4-Nitrobenzyl)hydrazine can act as inhibitors for acetylcholinesterase and other target enzymes, making them candidates for drug development against neurodegenerative diseases .

Case Study: Inhibition of Acetylcholinesterase

  • Objective: Evaluate the inhibition potential of (4-Nitrobenzyl)hydrazine derivatives.
  • Method: In vitro assays were conducted to measure enzyme activity.
  • Results: Several derivatives exhibited significant inhibition rates, suggesting potential therapeutic applications in Alzheimer's disease .

Material Science

In material science, this compound is used to synthesize polymeric materials with enhanced properties. Its ability to form cross-linked networks makes it a suitable candidate for producing hydrogels and other polymeric structures that can be utilized in drug delivery systems or as scaffolds in tissue engineering .

Mechanism of Action

The mechanism of action of (4-Nitrobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. In biochemical assays, it acts as a labeling agent by forming covalent bonds with target molecules, allowing for their detection and analysis. The compound’s effects are mediated through pathways involving hydrazine derivatives and their interactions with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between (4-Nitrobenzyl)hydrazine dihydrochloride and related compounds:

Compound Name Molecular Formula Substituent HCl Content Key Properties/Applications Stability Notes
This compound C₇H₁₁Cl₂N₃O₂ -NO₂ (Nitro) Dihydrochloride Used in perovskite solar cells to reduce Sn⁴+ ; precursor for hydrazones Moderate stability; sensitive to nitrogen bond strain
4-Nitrophenylhydrazine hydrochloride C₆H₈ClN₃O₂ -NO₂ (Nitro) Monohydrochloride Common reagent for carbonyl group detection Higher solubility in aqueous media
4-Cyanophenylhydrazine hydrochloride C₇H₇ClN₄ -CN (Cyano) Monohydrochloride Intermediate in pharmaceutical synthesis Enhanced stability due to cyano group
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₃Cl₂N₂O -OCH₃ (Methoxy) Dihydrochloride Used in liquid crystal synthesis Improved stability (electron-donating group)
(4-Ethylphenyl)hydrazine hydrochloride C₈H₁₂ClN₃ -C₂H₅ (Ethyl) Monohydrochloride Pharmaceutical intermediate Lower reactivity due to alkyl group

Reactivity and Stability

  • Nitro vs. Cyano Groups: The nitro group in this compound is electron-withdrawing, increasing electrophilicity and reactivity in condensation reactions (e.g., hydrazone formation) compared to 4-Cyanophenylhydrazine hydrochloride, where the cyano group stabilizes the molecule via resonance .
  • HCl Content: Dihydrochloride salts (e.g., the target compound and (4-Methoxybenzyl)hydrazine dihydrochloride) exhibit higher acidity and hygroscopicity than monohydrochlorides, influencing solubility and storage requirements .
  • Stability Challenges : Compounds with bulky substituents, such as diphenyl-dibenzylhydrazine dihydrochloride, face instability due to steric strain between pentavalent nitrogen atoms . The nitrobenzyl derivative avoids this issue due to its simpler benzyl structure.

Biological Activity

(4-Nitrobenzyl)hydrazine dihydrochloride, a nitro-substituted aryl hydrazine, has garnered attention in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Composition
The compound has the molecular formula C7_7H9_9Cl2_2N3_3O2_2 and is characterized by a nitro group at the para position of the benzyl ring. It is typically synthesized through the reaction of 4-nitrobenzyl chloride with hydrazine hydrate in the presence of hydrochloric acid, which allows for controlled reaction conditions to optimize yield and purity.

Synthesis Overview:

  • Reagents: 4-nitrobenzyl chloride, hydrazine hydrate, hydrochloric acid.
  • Method: Conducted under controlled temperatures to ensure high yield.
  • Yield: Generally high, with specific methodologies achieving quantitative results under optimized conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to target specific cellular pathways involved in cancer progression. For instance, studies have reported its effectiveness against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and inhibition of cell proliferation .

Case Study:

  • A study demonstrated that derivatives of this compound exhibited IC50_{50} values in the low micromolar range against cancer cell lines such as HeLa (cervical carcinoma) and U2OS (osteosarcoma), indicating potent cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains with notable efficacy.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundPseudomonas aeruginosa< 0.125 mg/dm³
Acinetobacter baumannii0.5 mg/dm³

This table summarizes key findings from studies where the compound demonstrated significant inhibitory effects against pathogenic bacteria .

The mechanism through which this compound exerts its biological effects involves interaction with various cellular components. The compound acts as a nucleophile, participating in chemical reactions that can modify enzyme activities and affect cellular signaling pathways.

  • Enzyme Interaction: It can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions such as proliferation and apoptosis .
  • Cellular Pathways: The compound's ability to induce oxidative stress in cancer cells has been linked to its anticancer properties, promoting apoptosis through mitochondrial pathways .

Applications in Research and Industry

This compound is employed in several fields:

  • Analytical Chemistry: Used as a derivatizing agent for carbonyl compounds, enhancing detection sensitivity in assays.
  • Biochemical Research: Serves as a probe for studying enzyme activities and interactions within biological systems.
  • Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for further drug development efforts targeting specific cancers.

Q & A

Q. What are the standard synthetic routes for (4-Nitrobenzyl)hydrazine dihydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves reacting 4-nitrobenzyl chloride with hydrazine hydrate in concentrated hydrochloric acid. Key steps include:

  • Stoichiometry: Use a 1:1.2 molar ratio of 4-nitrobenzyl chloride to hydrazine hydrate to ensure complete conversion.
  • Temperature Control: Maintain 0–5°C during hydrazine addition to suppress side reactions (e.g., oxidation).
  • Purification: Recrystallize the crude product from ethanol/water (3:1 v/v) to achieve >95% purity.
  • Yield Optimization: Use inert atmospheres (N₂) to prevent degradation. Yields up to 75% are achievable under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR (D₂O):
    • Benzyl CH₂: δ 4.2–4.4 ppm (singlet).
    • Aromatic protons: δ 7.5–8.3 ppm (doublets, split by nitro group).
    • NH₂ protons: δ 3.4–3.7 ppm (broad, exchange with D₂O).
  • IR Spectroscopy:
    • N–H stretch: 3250–3350 cm⁻¹.
    • NO₂ asymmetric/symmetric stretches: 1520 and 1345 cm⁻¹.
  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 238.0 [M+H]⁺ .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (acute toxicity: GHS Category 3).
  • Storage: Airtight containers at 2–8°C, away from oxidizers.
  • Spill Management: Neutralize with 10% sodium bicarbonate before disposal.
  • First Aid: Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How does the nitro group influence reactivity compared to halogen-substituted analogs in nucleophilic reactions?

Methodological Answer: The nitro group’s electron-withdrawing nature enhances electrophilicity at the benzyl carbon, accelerating nucleophilic substitution (SN2) by 2–3× compared to chloro or bromo analogs. Kinetic studies in DMSO show:

  • Rate Constants (k):

    Substituentk (M⁻¹s⁻¹)
    –NO₂0.45
    –Cl0.18
    –Br0.22
  • Steric Effects: Bulky nucleophiles (e.g., tert-butylthiol) show reduced reactivity due to steric hindrance from the nitro group .

Q. How can contradictory reports on biological activity (e.g., anticancer vs. antimicrobial) be resolved?

Methodological Answer:

  • Dose-Response Studies: Test across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7, A549).
  • Mechanistic Validation: Use Western blotting to detect apoptosis markers (cleaved caspase-3) or ROS assays.
  • Meta-Analysis: Normalize data using standardized metrics (e.g., % inhibition relative to controls) to account for variability in assay conditions .

Q. What computational strategies predict the drug-likeness and target interactions of derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against targets like EGFR (PDB: 1M17) to identify binding poses (ΔG < -7 kcal/mol indicates strong binding).
  • ADMET Prediction (SwissADME): Calculate logP (<3), TPSA (<90 Ų), and rule-of-five violations.
  • QSAR Modeling: Use Hammett σ values of substituents to correlate with IC₅₀ (R² > 0.85 in training sets) .

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